![molecular formula C8H11N3O B3111919 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 1866182-74-2](/img/structure/B3111919.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

Descripción general

Descripción

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine” is a chemical compound with the molecular weight of 122.17 . The IUPAC name for this compound is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The InChI code for “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine” is 1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Inhibitor of Hepatitis B Virus (HBV)

The compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) for HBV, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, a lead compound was able to inhibit HBV DNA viral load through oral administration .

Scaffold in Drug Research

The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has been used as a scaffold in drug research . This scaffold has been used in the development of various pharmaceuticals and agrochemicals .

Synthesis of Differentiated Diamides

The compound has been used in the preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acids suitable for parallel synthesis . This method is synthetically more attractive and appropriate for parallel synthesis .

Inhibitor of Myeloid Cell Leukemia

Some 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines, which include this compound, have been found to be inhibitors of myeloid cell leukemia .

Potential Treatment for Autoimmune Diseases

The compound has been identified as a potential agent for the treatment of autoimmune diseases .

Synthesis of Pyrazolo[4,3-b]pyridine-6-carboxylates

The compound has been used in the synthesis of methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that inhibit the virus’s ability to replicate .

Biochemical Pathways

The compound affects the HBV life cycle by disrupting the formation of the viral capsid, a necessary step for viral replication . By altering the conformation of the HBV core protein, the compound prevents the assembly of the viral capsid, thereby inhibiting the virus’s ability to reproduce .

Result of Action

The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is the effective inhibition of HBV replication . In a HBV AAV mouse model, a lead compound was able to suppress HBV DNA viral load through oral administration .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factorsIt is also important to note that the compound’s effectiveness can vary depending on the specific strain of HBV, as some strains may have developed resistance to certain antiviral drugs .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h5H,1-4H2,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAVLHUDNKPSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide | |

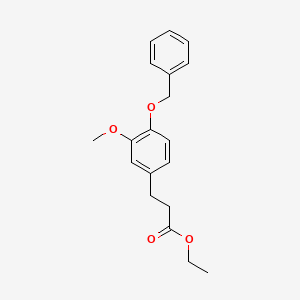

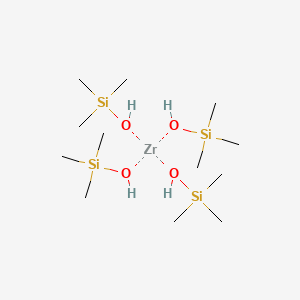

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3111870.png)

amine](/img/structure/B3111893.png)